
Msh, beta, (5-8)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Msh, beta, (5-8) is a peptide that has gained attention in the scientific community due to its potential therapeutic applications. This peptide is a fragment of the melanocyte-stimulating hormone (MSH) and has been shown to have a range of biochemical and physiological effects. In
Mécanisme D'action
Msh, beta, (Msh, beta, (5-8)) exerts its effects through binding to melanocortin receptors (MCRs), which are G protein-coupled receptors. The peptide has a high affinity for the MCR-4 receptor, which is involved in the regulation of energy homeostasis and inflammation. Binding of Msh, beta, (Msh, beta, (5-8)) to MCRs leads to activation of intracellular signaling pathways, resulting in the observed biochemical and physiological effects.
Effets Biochimiques Et Physiologiques
Msh, beta, (Msh, beta, (5-8)) has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, anti-oxidative, and anti-cancer effects. It has also been shown to regulate energy homeostasis, improve glucose metabolism, and have neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Msh, beta, (Msh, beta, (5-8)) in lab experiments is its high affinity for the MCR-4 receptor, which allows for specific targeting of this receptor. However, one limitation is the potential for off-target effects, as Msh, beta, (Msh, beta, (5-8)) may bind to other MCRs with lower affinity. Additionally, the synthesis of Msh, beta, (Msh, beta, (5-8)) can be challenging and may require specialized equipment and expertise.
Orientations Futures
For research on Msh, beta, (Msh, beta, (Msh, beta, (5-8))) include further exploration of its potential therapeutic applications, particularly in dermatology, oncology, and neurology. Additionally, research could focus on improving the synthesis method and developing more efficient and cost-effective ways to produce the peptide. Finally, the potential for off-target effects and the development of selective MCR-4 agonists could also be explored.
In conclusion, Msh, beta, (Msh, beta, (Msh, beta, (5-8))) is a peptide with potential therapeutic applications in a range of fields. Its mechanism of action involves binding to MCRs, leading to a range of biochemical and physiological effects. While the synthesis of Msh, beta, (Msh, beta, (Msh, beta, (5-8))) can be challenging, its high affinity for the MCR-4 receptor makes it a promising target for specific targeting. Future research could focus on further exploring its therapeutic potential, improving the synthesis method, and developing more selective agonists.
Méthodes De Synthèse
Msh, beta, (Msh, beta, (5-8)) can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The amino acids are protected by various groups to prevent unwanted reactions during the synthesis process. Once the peptide chain is complete, it is cleaved from the solid support and purified using a combination of chromatography techniques.
Applications De Recherche Scientifique
Msh, beta, (Msh, beta, (5-8)) has been studied for its potential therapeutic applications in a range of fields, including dermatology, oncology, and neurology. In dermatology, it has been shown to have anti-inflammatory and anti-oxidative effects, making it a potential treatment for skin disorders such as psoriasis and atopic dermatitis. In oncology, it has been studied for its ability to inhibit cancer cell growth and induce apoptosis. In neurology, it has been shown to have neuroprotective effects and may have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
122998-76-9 |
|---|---|
Nom du produit |
Msh, beta, (5-8) |
Formule moléculaire |
C25H39N5O8S |
Poids moléculaire |
569.7 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C25H39N5O8S/c1-39-13-11-19(24(36)30-20(25(37)38)9-10-21(32)33)29-23(35)18(4-2-3-12-26)28-22(34)17(27)14-15-5-7-16(31)8-6-15/h5-8,17-20,31H,2-4,9-14,26-27H2,1H3,(H,28,34)(H,29,35)(H,30,36)(H,32,33)(H,37,38)/t17-,18-,19-,20-/m0/s1 |
Clé InChI |
NSASTPVXNRXDTG-MUGJNUQGSA-N |
SMILES isomérique |
CSCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |
SMILES |
CSCCC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=C(C=C1)O)N |
SMILES canonique |
CSCCC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=C(C=C1)O)N |
Autres numéros CAS |
122998-76-9 |
Séquence |
YKME |
Synonymes |
MSH, beta, (5-8) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboximidate](/img/structure/B47062.png)





![2-{[(4-Methylpentyl)oxy]carbonyl}benzoate](/img/structure/B47074.png)


![9H-Imidazo[1,2-a]indol-9-one](/img/structure/B47080.png)



